Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C12H24N2O2·HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate with hydrochloric acid. The tert-butyl group is introduced through alkylation reactions, while the trimethyl substitution is achieved through methylation processes. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality. Purification steps, including crystallization and filtration, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds with various functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is utilized in the study of enzyme interactions and receptor binding. Its piperazine core is a common motif in bioactive molecules, making it relevant in the design of enzyme inhibitors and receptor agonists/antagonists .
Medicine: The compound’s derivatives have potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents. Research is ongoing to explore its efficacy and safety in various medical treatments .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer additives .
Mechanism of Action
The mechanism of action of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. The tert-butyl and trimethyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects .
Comparison with Similar Compounds
Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.
N-methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.
Tert-butyl piperazine: A derivative with a tert-butyl group attached to the piperazine ring.
Uniqueness: Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of tert-butyl and trimethyl groups enhances its stability, reactivity, and potential for diverse applications compared to other piperazine derivatives .
Properties
IUPAC Name |
tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-9-7-14(12(5,6)8-13-9)10(15)16-11(2,3)4;/h9,13H,7-8H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWAPSWOXRAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1)(C)C)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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